molecular formula C9H14N2O2 B2417522 N-(5-oxopyrrolidin-3-yl)cyclobutanecarboxamide CAS No. 1351642-57-3

N-(5-oxopyrrolidin-3-yl)cyclobutanecarboxamide

Cat. No.: B2417522
CAS No.: 1351642-57-3
M. Wt: 182.223
InChI Key: TVGSDMWWHMNJDQ-UHFFFAOYSA-N
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Description

N-(5-oxopyrrolidin-3-yl)cyclobutanecarboxamide is a chemical compound characterized by the presence of a pyrrolidinone ring and a cyclobutanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxopyrrolidin-3-yl)cyclobutanecarboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a cyclobutanecarboxylic acid derivative with a pyrrolidinone precursor in the presence of a coupling agent. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-(5-oxopyrrolidin-3-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds .

Scientific Research Applications

N-(5-oxopyrrolidin-3-yl)cyclobutanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(5-oxopyrrolidin-3-yl)cyclobutanecarboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidinone derivatives and cyclobutanecarboxamide analogs. Examples include:

Uniqueness

N-(5-oxopyrrolidin-3-yl)cyclobutanecarboxamide is unique due to its specific combination of a pyrrolidinone ring and a cyclobutanecarboxamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(5-oxopyrrolidin-3-yl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c12-8-4-7(5-10-8)11-9(13)6-2-1-3-6/h6-7H,1-5H2,(H,10,12)(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGSDMWWHMNJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2CC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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